3-Monochlorotriiodothyronine

Übersicht

Beschreibung

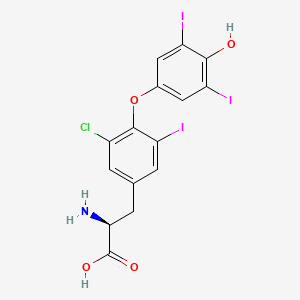

3-Monochlorotriiodothyronine is a synthetic derivative of triiodothyronine, a thyroid hormone This compound is characterized by the presence of three iodine atoms and one chlorine atom attached to its aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Monochlorotriiodothyronine typically involves the iodination and chlorination of a precursor molecule. The process begins with the iodination of tyrosine derivatives, followed by selective chlorination. The reaction conditions often require the use of iodine monochloride (ICl) and other halogenating agents under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound involves large-scale iodination and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Monochlorotriiodothyronine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can remove halogen atoms, leading to dehalogenated products.

Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products Formed: The major products formed from these reactions include deiodinated and dechlorinated derivatives, as well as various substituted analogs .

Wissenschaftliche Forschungsanwendungen

Introduction to 3-Monochlorotriiodothyronine

This compound is a synthetic derivative of the thyroid hormone triiodothyronine (T3), characterized by the substitution of a chlorine atom for a hydrogen atom on the aromatic ring of the T3 structure. This modification potentially alters its biological activity and interaction with thyroid hormone receptors. The compound is classified under CAS number 909279-46-5 and has garnered attention for its various applications in scientific research, medicine, and industry.

Target Interaction

This compound primarily targets nuclear thyroid hormone receptors (TRs) found in numerous tissues. Its interaction with these receptors modulates transcriptional activities through thyroid hormone response elements (TREs) in gene regulatory regions, similar to T3.

Biochemical Pathways

The compound is involved in several biochemical pathways, including those related to metabolism and cellular signaling. Its structural similarity to T3 suggests that it may influence cell function, gene expression, and metabolic processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for developing therapeutic regimens that mimic normal thyroid hormone secretion while minimizing serum concentration fluctuations.

Chemistry

In the field of chemistry, this compound serves as a model compound for studying halogenation reactions and the effects of halogen substituents on aromatic systems. This research can provide insights into the reactivity and stability of halogenated compounds.

Biology

Biological studies focus on its effects on thyroid hormone receptors and metabolic pathways. Researchers are investigating how this compound may influence physiological processes regulated by thyroid hormones, potentially leading to novel therapeutic strategies for thyroid disorders.

Medicine

In medical research, this compound is being explored for its potential use in diagnosing and treating thyroid-related disorders such as hypothyroidism and hyperthyroidism. Its role as an impurity in Levothyroxine formulations has also sparked interest regarding its impact on treatment efficacy and safety .

Industry

The compound is utilized in developing diagnostic reagents and radioimmunoassay kits for thyroid function tests, highlighting its significance in clinical diagnostics.

Therapeutic Investigations

Recent studies have focused on the interactions of this compound with thyroid hormone receptors, examining its binding affinity compared to T3. These investigations are crucial for determining whether this compound can mimic or antagonize natural thyroid hormones' actions.

Metabolic Effects

Research has shown that this compound may influence energy metabolism significantly. For instance, studies involving animal models have indicated that this compound could enhance metabolic rates more rapidly than T3 under certain conditions, suggesting potential applications in metabolic regulation therapies .

Wirkmechanismus

The mechanism of action of 3-Monochlorotriiodothyronine involves its interaction with thyroid hormone receptors. Upon binding to these receptors, it modulates the transcription of target genes involved in metabolism, growth, and development. The compound’s effects are mediated through the activation or repression of specific gene expression pathways .

Vergleich Mit ähnlichen Verbindungen

Triiodothyronine (T3): A naturally occurring thyroid hormone with three iodine atoms.

Thyroxine (T4): Another thyroid hormone with four iodine atoms.

Reverse T3 (rT3): An inactive form of triiodothyronine with a different iodine arrangement.

Uniqueness: 3-Monochlorotriiodothyronine is unique due to the presence of a chlorine atom, which alters its chemical properties and biological activity compared to other thyroid hormones. This modification can affect its binding affinity to thyroid hormone receptors and its metabolic stability .

Biologische Aktivität

3-Monochlorotriiodothyronine (3-MCT) is a synthetic derivative of triiodothyronine (T3), a critical thyroid hormone that regulates numerous physiological processes, including metabolism, growth, and development. This article explores the biological activity of 3-MCT, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

3-MCT has the molecular formula C15H11ClI3NO4 and an average mass of approximately 685.42 Da. Its structure includes a chlorinated aromatic ring and three iodine atoms, similar to T3, which allows it to interact with thyroid hormone receptors (TRs) in a manner akin to its parent compound.

Target Receptors

The primary target of 3-MCT is the nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ. These receptors are distributed across various tissues, including the brain, heart, and liver, playing crucial roles in gene regulation related to metabolism and development.

Mode of Action

3-MCT binds to TRs, modulating transcriptional activities via thyroid hormone response elements (TREs) in target genes. This interaction influences the expression of genes involved in metabolic pathways, cellular growth, and differentiation .

Biochemical Pathways

The compound participates in several biochemical pathways similar to T3. It is involved in the regulation of metabolic processes through its influence on gene expression and enzyme activity. The exact metabolic pathways for 3-MCT are still under investigation but are believed to overlap significantly with those of T3 .

Pharmacokinetics

Understanding the pharmacokinetics of 3-MCT is essential for its therapeutic application. Key aspects include:

- Absorption : Following administration, 3-MCT is absorbed into the bloodstream where it can exert systemic effects.

- Distribution : The compound is likely transported by serum proteins similar to T3.

- Metabolism : It undergoes metabolic transformations that may involve deiodination or conjugation reactions.

- Excretion : The elimination pathways remain to be fully characterized but are expected to involve renal excretion .

Biological Effects

Cellular Effects

Research indicates that 3-MCT can influence cellular functions such as:

- Gene Expression : Modulation of genes involved in metabolism and growth.

- Cell Signaling Pathways : Impacting pathways related to energy expenditure and thermogenesis .

Potential Therapeutic Applications

Given its structural similarity to T3, 3-MCT is being explored for various medical applications:

- Thyroid Disorders : Investigated as a potential treatment for conditions like hypothyroidism and hyperthyroidism due to its ability to modulate thyroid hormone activity.

- Cancer Research : Studies suggest that it may have implications in cancer biology by affecting cell proliferation pathways mediated by TRs .

- Diagnostic Tools : Utilized in developing assays for thyroid function tests due to its bioactivity .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of 3-MCT:

- Thyroid Hormone Action Study :

- Metabolic Regulation Research :

- Research indicated that 3-MCT administration in animal models resulted in enhanced metabolic rates and alterations in lipid profiles, suggesting its role in metabolic regulation.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClI3NO4/c16-8-1-6(3-12(20)15(22)23)2-11(19)14(8)24-7-4-9(17)13(21)10(18)5-7/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGVSMDUSKJICA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClI3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909279-46-5 | |

| Record name | 3-Monochlorotriiodothyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909279465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-MONOCHLOROTRIIODOTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPY747550R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.